
4-(4-Bromophenyl)morpholine
Overview
Description
4-(4-Bromophenyl)morpholine is an organic compound with the molecular formula C10H12BrNO. It is a halogenated heterocyclic compound, specifically a brominated derivative of morpholine. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)morpholine can be synthesized through several methods. One common method involves the reaction of 4-bromoaniline with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or toluene. The general reaction scheme is as follows:
4-Bromoaniline+Morpholine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Various substituted morpholine derivatives.
Oxidation: Oxidized bromophenylmorpholine derivatives.
Reduction: Phenylmorpholine and related compounds.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-(4-Bromophenyl)morpholine is utilized as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a role in developing analgesics and anti-inflammatory drugs. Research has shown its effectiveness in enhancing the pharmacological profiles of compounds targeting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
Case Study: Anti-inflammatory Activity
A study investigated the synthesis of new compounds based on this compound, demonstrating promising anti-inflammatory activity. The synthesized derivatives were tested for their effects on paw edema in laboratory rats, showing significant suppression of inflammation compared to standard treatments like Diclofenac .
Material Science
Specialty Polymers and Resins
In material science, this compound is employed to formulate specialty polymers and resins. Its incorporation enhances properties such as thermal stability and chemical resistance, which are essential for various industrial applications .
Property | Before Addition | After Addition |
---|---|---|
Thermal Stability | Moderate | High |
Chemical Resistance | Low | High |
Biochemical Research
Enzyme Interactions and Receptor Binding Studies
The compound serves as a valuable tool in biochemical research for studying enzyme interactions and receptor binding. Its application aids researchers in drug discovery processes, particularly in understanding how new drugs interact with biological targets .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, this compound finds applications in creating agrochemicals such as pesticides and herbicides. Its effectiveness in crop protection solutions contributes to enhanced agricultural productivity .
Analytical Chemistry
Techniques for Compound Identification
The compound is also utilized in various analytical techniques, including chromatography. It assists laboratories in separating and identifying complex mixtures, thereby benefiting quality control processes across different industries .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)morpholine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic attack, leading to the formation of intermediates that interact with biological molecules. This interaction can inhibit the growth of microorganisms by disrupting their cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 4-(4-Bromophenyl)morpholine.
Phenylmorpholine: A reduced form of this compound.
4-Bromo-N,N-dimethylaniline: Another brominated aromatic compound with similar reactivity.
Uniqueness
This compound is unique due to its combination of a brominated aromatic ring and a morpholine moiety. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Biological Activity
4-(4-Bromophenyl)morpholine is a chemical compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a morpholine ring substituted with a bromophenyl group, contributes to its diverse interactions with biological targets. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12BrNO
- Molecular Weight : Approximately 246.12 g/mol
- CAS Number : 30483-75-1
1. Cytochrome P450 Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs, and its inhibition can significantly affect the pharmacokinetics of co-administered medications. The inhibition profile suggests that this compound may alter drug metabolism, leading to potential drug-drug interactions.
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for treating various infections. Its effectiveness against specific bacterial strains has been documented, highlighting its potential as an antimicrobial agent in clinical settings.
3. Interaction with Biological Targets
The compound interacts with several biological targets beyond cytochrome P450 enzymes. Studies have shown that it can bind to proteins involved in various metabolic pathways, suggesting broader implications for its use in drug development and therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
The mechanisms through which this compound exerts its biological effects include:
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4-(4-Bromophenyl)morpholine derivatives, and how do reaction conditions influence yield and purity?
- Answer: Common routes include:
- Azo Coupling : Diazotization of 4-bromoaniline followed by coupling with morpholine to form 4-[(4-Bromophenyl)azo]morpholine .
- Pyrazoline Integration : Reaction of this compound with substituted furans or thiopyrano[4,3-d]pyrimidine scaffolds under controlled temperatures (e.g., 80–100°C) to achieve yields >70% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while stoichiometric ratios of reactants (1:1.2 for amine:carbonyl) improve purity .
- Key Considerations : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives, and how should data be interpreted?
- Answer:
- 1H-NMR : Identify morpholine protons as multiplet signals at δ 3.4–3.8 ppm and aromatic protons (4-bromophenyl) as doublets near δ 7.7–7.8 ppm .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 550.5 for pyrazoline derivatives) and isotopic patterns consistent with bromine .
- HPLC : Use reverse-phase columns (C18) with MeOH/H2O (80:20) to assess purity (>95% for bioactive compounds) .
- Cross-Validation : Compare experimental data with NIST reference spectra to resolve ambiguities .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refinement resolve structural ambiguities in this compound derivatives?
- Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain high-resolution (<1.0 Å) datasets .
- SHELX Workflow :
Structure Solution : SHELXD for phase determination via dual-space methods .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···O interactions in morpholine rings) .
Validation : Check R factors (<0.05) and data-to-parameter ratios (>10:1) to ensure model accuracy .
- Applications : Resolve conformational flexibility in fused-ring systems (e.g., benzo[f]furoquinoline derivatives) .
Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental results?
- Answer:
- Dynamic Effects : Account for tautomerism or solvent-induced shifts in NMR (e.g., DMSO-d6 causing downfield shifts of NH protons) .
- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
- Isotopic Labeling : Introduce 13C or 2H labels to trace unexpected signals (e.g., bromine isotope splitting in MS) .
Q. How can this compound derivatives be modified to enhance biological activity in structure-activity relationship (SAR) studies?
- Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -NO2 at the phenyl ring) improve antimicrobial activity by enhancing electrophilicity .
- Pyrazoline Moieties : Introduce 4-fluorophenyl groups to increase lipophilicity and membrane penetration .
- Bioisosteric Replacement : Replace morpholine with thiomorpholine to modulate pharmacokinetics .
- In Silico Screening : Docking studies (AutoDock Vina) against target proteins (e.g., androgen receptor DBD) guide rational design .
Q. What methodologies optimize enantiomeric purity in pyrazoline-containing this compound derivatives?
- Answer:
- Chiral Catalysis : Use (R)-BINAP ligands in asymmetric cyclocondensation reactions to achieve >90% enantiomeric excess .
- Chromatographic Resolution : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (70:30) to separate enantiomers .
- Crystallization-Induced Diastereomerism : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired stereoisomers .
Q. Methodological Notes
Properties
IUPAC Name |
4-(4-bromophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTKZWNRUPTHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469608 | |
Record name | 4-(4-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30483-75-1 | |
Record name | 4-(4-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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